molecular formula C26H20N2O4S B11623580 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11623580
M. Wt: 456.5 g/mol
InChI Key: HJFMTGKOGZUQIY-XTQSDGFTSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a hydroxy group, and various substituted phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of the hydroxy group: This step might involve hydroxylation reactions using oxidizing agents.

    Substitution reactions: Various substituted phenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-3-hydroxy-5-phenyl-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methoxy group.

    1-(1,3-Benzothiazol-2-yl)-3-hydroxy-5-(4-chlorophenyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical and biological properties, such as altered reactivity or enhanced biological activity.

Properties

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20N2O4S/c1-15-7-9-17(10-8-15)23(29)21-22(16-11-13-18(32-2)14-12-16)28(25(31)24(21)30)26-27-19-5-3-4-6-20(19)33-26/h3-14,22,29H,1-2H3/b23-21+

InChI Key

HJFMTGKOGZUQIY-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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